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Sigma-1 receptor antagonist 1

Cat. No.: B2980321
M. Wt: 380.3 g/mol
InChI Key: MSFUOAXHQLXDAO-UHFFFAOYSA-N
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Description

Identification and Characterization of the Sigma-1 Receptor

The journey to understanding the Sigma-1 receptor began with its initial classification as a subtype of opioid receptors. frontiersin.org However, further pharmacological studies revealed that it did not bind to classical opioid ligands, leading to its reclassification as a distinct receptor type. frontiersin.org The cloning of the S1R from guinea pig liver, followed by the identification of its human, mouse, and rat homologs, provided the foundation for its molecular characterization. plos.orgmdpi.com

Structurally, the Sigma-1 receptor is a transmembrane protein. wikipedia.org While early models proposed a two-transmembrane domain structure, X-ray crystallography studies have revealed a trimeric assembly with each protomer containing a single transmembrane helix. nih.gov The ligand-binding domain is located within a β-barrel fold. mdpi.com A key characteristic of S1R is its ability to be regulated by a diverse range of synthetic and endogenous ligands, including neurosteroids. frontiersin.orgnih.gov The binding of these ligands can modulate the receptor's chaperone activity and its interactions with other proteins. frontiersin.orgnih.gov

Subcellular Localization and Molecular Chaperone Function of the Sigma-1 Receptor

The Sigma-1 receptor is primarily an intracellular protein, with its localization being critical to its function. wikipedia.orgfrontiersin.org It acts as a molecular chaperone, assisting in the correct folding and stabilization of other proteins, a function that is vital for maintaining protein homeostasis, or "proteostasis". scirp.org

The Sigma-1 receptor is predominantly located at the endoplasmic reticulum (ER), a cellular organelle responsible for protein synthesis and folding. wikipedia.orgplos.org More specifically, it is highly enriched at the mitochondria-associated ER membranes (MAMs). researchgate.netspringernature.comembopress.org The MAM is a specialized subcellular compartment that forms a close physical and functional connection between the ER and mitochondria. elifesciences.orgfrontiersin.org This strategic localization places S1R at a crucial hub for inter-organelle communication, allowing it to modulate a variety of cellular processes. researchgate.netnih.gov Under resting conditions, S1R is often found in an inactive state, bound to the ER chaperone BiP (also known as GRP78). frontiersin.orgscirp.org Upon cellular stress, such as ER calcium depletion or stimulation by agonists, S1R dissociates from BiP and becomes free to interact with its client proteins. frontiersin.orgbiorxiv.org

The localization of the Sigma-1 receptor at the MAM is central to its role in regulating lipid dynamics and calcium signaling. The MAM is a key site for the synthesis and transport of lipids between the ER and mitochondria. frontiersin.orgfrontiersin.org S1R has been shown to interact with cholesterol and ceramides (B1148491) within these cholesterol-enriched microdomains, suggesting its involvement in organizing the lipid environment of the ER. elifesciences.orgbiorxiv.org

A primary function of S1R is the modulation of calcium (Ca²⁺) signaling between the ER and mitochondria. nih.govsemanticscholar.org The ER serves as a major intracellular Ca²⁺ store, and its release into the mitochondria is critical for processes like ATP production. elifesciences.orgfrontiersin.org The Sigma-1 receptor chaperones the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a major Ca²⁺ release channel on the ER, to the MAM. frontiersin.orgnih.gov By stabilizing IP3R at this interface, S1R facilitates the efficient transfer of Ca²⁺ from the ER to the mitochondria, thereby influencing cellular bioenergetics. frontiersin.orgscirp.org This regulation of Ca²⁺ homeostasis is a fundamental aspect of S1R's cytoprotective functions. nih.gov

Sigma-1 Receptor Interactions with Cellular Signaling Pathways

The Sigma-1 receptor acts as a pluripotent modulator, influencing a wide range of cellular signaling pathways through direct and indirect interactions with various proteins. nih.gov

A significant aspect of S1R function is its ability to modulate the activity of various ion channels, thereby influencing neuronal excitability and cellular electrical activity. frontiersin.orgsemanticscholar.org It can act as an auxiliary subunit for ion channels, affecting their trafficking to the plasma membrane and their biophysical properties. frontiersin.org

Research has demonstrated that S1R interacts with and modulates several types of voltage-gated ion channels, including:

Potassium (K⁺) channels: S1R has been shown to form complexes with voltage-gated K⁺ channels such as Kᵥ1.4 and Kᵥ1.5. wikipedia.orgnih.gov

Sodium (Na⁺) channels: S1R ligands can lead to the dissociation of S1R from Naᵥ1.5 channels, resulting in the suppression of their activity. frontiersin.orgmdpi.com

Calcium (Ca²⁺) channels: The activation of sigma receptors has been shown to depress the peak currents of high-voltage-activated Ca²⁺ channels. usf.edu

Furthermore, S1R modulates ligand-gated ion channels, most notably the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity. scirp.orgnih.gov S1R activation can enhance the binding of S1R to NMDA receptors, potentially influencing their trafficking to the cell surface. frontiersin.org

While the Sigma-1 receptor itself is not a G-protein coupled receptor (GPCR), evidence suggests the existence of cross-talk between S1R and GPCR signaling pathways. wikipedia.orgnih.gov GPCRs are a large family of cell surface receptors that play a critical role in signal transduction. nih.govnih.gov The interaction between these two distinct receptor systems adds another layer of complexity to cellular signaling.

The mechanisms of this cross-talk are still being elucidated, but it is thought to involve the modulation of downstream signaling components. For instance, S1R agonists can influence ER calcium release that is triggered by Gq-coupled receptors, a subclass of GPCRs that activate phospholipase C. frontiersin.orgnih.gov This suggests that S1R can integrate signals from GPCRs to fine-tune intracellular calcium responses. The propagation of GPCR signaling often involves complex interactions and the formation of multiprotein signaling complexes, and S1R may be a component of these complexes, allowing it to influence the specificity and rapidity of GPCR-mediated events. nih.govpnas.org

Data Tables

Table 1: Key Characteristics of the Sigma-1 Receptor

FeatureDescriptionReferences
Gene SIGMAR1 wikipedia.org
Protein Size 223 amino acids frontiersin.orgnih.gov
Structure Trimeric assembly with a single transmembrane domain per protomer nih.gov
Primary Function Ligand-operated molecular chaperone frontiersin.orgscirp.orgnih.gov
Subcellular Localization Predominantly Endoplasmic Reticulum (ER) and Mitochondria-Associated Membranes (MAMs) wikipedia.orgresearchgate.netspringernature.com

Table 2: Subcellular Localization and Function of the Sigma-1 Receptor

LocationKey FunctionsInteracting PartnersReferences
Endoplasmic Reticulum (ER) Protein folding and stability, stress responseBiP/GRP78 frontiersin.orgscirp.orgbiorxiv.org
Mitochondria-Associated Membranes (MAMs) Regulation of Ca²⁺ transfer from ER to mitochondria, lipid transport and metabolismIP3R, Cholesterol, Ceramides frontiersin.orgnih.govresearchgate.netelifesciences.org
Plasma Membrane Modulation of ion channel and receptor activityIon channels (K⁺, Na⁺, Ca²⁺), NMDA receptors frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comusf.edu
Nuclear Envelope Potential modulation of nuclear activities- nih.govarvojournals.org

Table 3: Sigma-1 Receptor Interactions with Ion Channels

Ion Channel TypeSpecific ExamplesEffect of S1R InteractionReferences
Voltage-gated Potassium (K⁺) Channels Kᵥ1.4, Kᵥ1.5Formation of a complex, potential modulation of channel function wikipedia.orgnih.gov
Voltage-gated Sodium (Na⁺) Channels Naᵥ1.5S1R dissociation upon ligand binding, leading to suppressed channel activity frontiersin.orgmdpi.com
Voltage-gated Calcium (Ca²⁺) Channels High-voltage-activated Ca²⁺ channelsDepression of peak channel currents upon sigma receptor activation usf.edu
Ligand-gated Ion Channels NMDA ReceptorEnhanced binding and potential influence on trafficking to the cell surface frontiersin.orgscirp.orgnih.gov

Regulation of Cellular Homeostasis and Stress Responses

The sigma-1 receptor is a key player in maintaining cellular homeostasis, particularly in response to cellular stress. nih.govmdpi.com It functions as a chaperone protein that, under normal conditions, is associated with another ER chaperone called BiP (Binding immunoglobulin Protein). frontiersin.orgnih.gov This complex acts as a sensor for cellular stress.

Upon encountering stressors such as oxidative stress or the accumulation of misfolded proteins (ER stress), the sigma-1 receptor dissociates from BiP. frontiersin.orgnih.gov This dissociation is a critical step in initiating adaptive cellular responses. Antagonists of the sigma-1 receptor can modulate these responses. For instance, in the absence of an activating ligand (agonist), an antagonist can prevent the dissociation from BiP, thereby altering the cell's ability to respond to stress.

Research has shown that sigma-1 receptors are involved in the unfolded protein response (UPR), a primary mechanism to cope with ER stress. frontiersin.orgfrontiersin.org The UPR aims to restore normal ER function by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones. The sigma-1 receptor specifically interacts with and stabilizes key components of the UPR pathway, such as the inositol-requiring enzyme 1α (IRE1α). frontiersin.orgresearchgate.netfrontiersin.org By stabilizing IRE1α, the sigma-1 receptor helps to manage the cellular response to the accumulation of unfolded proteins. frontiersin.org

Furthermore, the sigma-1 receptor plays a role in mitigating oxidative stress. It can upregulate the expression of antioxidant genes through the activation of the antioxidant response element (ARE). nih.govfrontiersin.org This leads to an increased production of protective enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and superoxide (B77818) dismutase 1 (SOD1). nih.govfrontiersin.org Sigma-1 receptor antagonists can interfere with these protective mechanisms, highlighting the receptor's importance in maintaining a balanced redox state within the cell. nih.gov

Influence on Protein-Protein Interactions

A primary mechanism through which the sigma-1 receptor exerts its influence is by direct physical interaction with a multitude of other proteins. nih.govbiorxiv.org These interactions are often dependent on the conformational state of the sigma-1 receptor, which can be influenced by the binding of ligands, including antagonists. biorxiv.org

Upon activation and dissociation from BiP, the sigma-1 receptor can translocate and interact with various client proteins, including ion channels, G-protein coupled receptors (GPCRs), and kinases. frontiersin.orgfrontiersin.org For example, the sigma-1 receptor has been shown to modulate the activity of several types of ion channels, including voltage-gated potassium (K+), sodium (Na+), and calcium (Ca2+) channels, as well as N-methyl-D-aspartate (NMDA) receptors. frontiersin.orgfrontiersin.orgnih.gov

The interaction with these channels is crucial for regulating cellular excitability and calcium homeostasis. frontiersin.orgnih.gov For instance, sigma-1 receptor activation has been shown to inhibit voltage-gated ion channels and potentiate ligand-gated channels, effects that can be blocked by its antagonists. nih.gov By forming protein-protein complexes, the sigma-1 receptor can alter the trafficking, localization, and function of these channels. frontiersin.orgoup.com

Studies have identified a vast network of proteins that interact with the sigma-1 receptor, many of which are involved in the cellular secretory pathway, cholesterol and lipid metabolism, and cell signaling. biorxiv.org The binding of an antagonist can alter this "interactome," leading to changes in these fundamental cellular processes. For example, some antagonists have been shown to disrupt the interaction between the sigma-1 receptor and its partner proteins, thereby inhibiting downstream signaling events. oup.comnih.gov This modulation of protein-protein interactions is a key mechanism by which sigma-1 receptor antagonists can exert their pharmacological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23Cl2N3O B2980321 Sigma-1 receptor antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFUOAXHQLXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Sigma 1 Receptor Antagonism

General Principles of Sigma-1 Receptor Antagonism

The Sigma-1 receptor is distinct from classical neurotransmitter receptors and does not share sequence homology with other mammalian proteins. spandidos-publications.comscispace.com It functions as a chaperone, interacting with a variety of client proteins, including ion channels and G-protein coupled receptors (GPCRs). nih.govresearchgate.net In its resting state, the Sigma-1 receptor is bound to another ER chaperone, the 78 kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP). acs.orgnih.gov

Activation of the Sigma-1 receptor, either by ligand agonists or cellular stress, causes it to dissociate from BiP. acs.orgmdpi.comfrontiersin.org This dissociation allows the receptor to interact with its client proteins and modulate their activity. Sigma-1 receptor antagonists function by binding to the receptor in a way that prevents this dissociation. Antagonists like Haloperidol (B65202) promote the oligomerization of the receptor and inhibit its separation from BiP. mdpi.com This blockade prevents the receptor from translocating and interacting with its various targets, thereby inhibiting its downstream signaling functions. researchgate.netmdpi.com While agonists adopt a nonlinear binding site, antagonists typically occupy a more linear binding pocket within the receptor. mdpi.com

Impact of Sigma-1 Receptor Antagonist 1 on Intracellular Signaling Pathways

The Sigma-1 receptor is a significant modulator of numerous voltage-gated and ligand-gated ion channels. researchgate.netnih.govnih.gov Its antagonism directly impacts neuronal excitability and ion homeostasis.

Voltage-Gated Ion Channels: The Sigma-1 receptor interacts with and regulates several voltage-gated ion channels, including potassium (K+), sodium (Na+), and calcium (Ca2+) channels. researchgate.netnih.gov Agonist stimulation typically inhibits these channels. researchgate.netnih.gov Antagonism by compounds such as this compound blocks this modulation, preventing the receptor from suppressing ion channel activity. researchgate.netnih.gov For instance, the receptor's interaction with voltage-gated K+ channels (like Kv1.4 and Kv1.5) is thought to be a key part of its function, and antagonism disrupts this relationship. nih.govwikipedia.org

Ligand-Gated Ion Channels: Sigma-1 receptor antagonists have a notable effect on N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and pain signaling. acs.orgoup.com The Sigma-1 receptor can potentiate the activity of NMDA receptors. nih.gov Antagonists can disrupt the interaction between the Sigma-1 receptor and the NR1 subunit of the NMDA receptor, leading to an inhibition of NMDA receptor activity and a reduction in associated pain signaling. acs.org

Ion Channel Type Effect of Sigma-1 Receptor Activation Effect of this compound
Voltage-Gated (K+, Na+, Ca2+)Inhibition of channel activityBlocks the inhibitory modulation
Ligand-Gated (NMDA Receptor)Potentiation of channel activityInhibits potentiation, reducing channel activity

Sigma-1 receptor antagonism profoundly influences intracellular signaling cascades by preventing the receptor's interaction with other signaling proteins.

G-Protein Coupled Receptors (GPCRs): Evidence suggests a functional link between Sigma-1 receptors and certain GPCRs. Antagonists have been shown to exhibit GTP-sensitive high-affinity binding, implying a connection to G-protein signaling. nih.govwikipedia.org By blocking the Sigma-1 receptor, antagonists can prevent it from modulating GPCR-initiated signaling pathways. oup.com For example, antagonism can disrupt the GPCR-mediated phosphorylation of NMDA receptors by preventing the Sigma-1 receptor from coordinating this activity. oup.com

Phosphatidylinositol 3-Kinase (PI3K) Pathway: In certain cancer cell lines, Sigma-1 receptor antagonists have been found to cause a calcium-independent inhibition of the PI3K signaling pathway. hw.ac.uk This pathway is critical for cell survival and proliferation, and its inhibition contributes to the anti-cancer effects of Sigma-1 receptor antagonism.

Phospholipase C (PLC): In susceptible tumor cells, Sigma-1 receptor antagonists can trigger a rapid increase in cytosolic calcium, which is associated with the calcium-dependent activation of Phospholipase C. hw.ac.uk

The primary location of the Sigma-1 receptor is the MAM, a critical interface for communication and calcium signaling between the ER and mitochondria. researchgate.netnih.govnih.gov

Under normal conditions, the receptor is part of a complex with BiP at the MAM. frontiersin.org Upon stimulation by agonists or cellular stress, it dissociates and chaperones the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), specifically the type 3 isoform (IP3R3), stabilizing it at the MAM. nih.govnih.govnih.gov This action ensures efficient and prolonged calcium signaling from the ER into the mitochondria, which is vital for stimulating ATP production. frontiersin.orgnih.govnih.gov

This compound prevents the initial dissociation of the receptor from BiP. mdpi.com This action inhibits the chaperone function of the Sigma-1 receptor, preventing the stabilization of IP3R at the MAM. frontiersin.org Consequently, the transfer of calcium from the ER to mitochondria is disrupted, which can impair mitochondrial function and cellular bioenergetics. frontiersin.org

The Sigma-1 receptor plays a protective role against cellular oxidative stress. nih.gov It helps to mitigate the effects of reactive oxygen species (ROS) and is involved in activating antioxidant response elements. nih.gov

The activation of the Sigma-1 receptor is considered part of the cellular response to oxidative and ER stress. mdpi.com Agonists have been shown to protect against pathological oxidative stress. nih.govresearchgate.net By blocking the receptor's function, this compound is expected to inhibit these protective mechanisms. This can lead to an increase in cellular vulnerability to oxidative damage. The receptor's role in maintaining calcium homeostasis at the MAM is linked to this protective function; by ensuring proper calcium flux to mitochondria, it supports ATP generation needed to counteract stress. nih.gov Disruption of this process by an antagonist would likely compromise the cell's ability to manage oxidative stress.

Antagonism of the Sigma-1 receptor can selectively induce apoptosis, or programmed cell death, particularly in cancer cells and other cells that rely on autocrine survival signals. nih.govhw.ac.uk

In many tumor cells, the Sigma-1 receptor acts as a pro-survival factor, and its antagonism effectively releases a "brake" on the intrinsic apoptotic program. nih.govhw.ac.uk The mechanism involves the induction of caspase-dependent apoptosis. nih.gov This pro-apoptotic effect is linked to the disruption of intracellular calcium signaling and the inhibition of survival pathways like the PI3K pathway. hw.ac.uk While normal cells such as fibroblasts and neurons appear resistant, tumor cells are particularly susceptible to the apoptotic effects of Sigma-1 receptor antagonists. nih.gov This selectivity suggests that the receptor's coupling to survival pathways differs between normal and cancerous cells. nih.gov

Cellular Process Effect of this compound
MAM Function Inhibits Ca2+ transfer from ER to mitochondria.
Oxidative Stress Prevents the receptor's protective antioxidant functions.
Apoptosis Induces caspase-dependent apoptosis in susceptible cells (e.g., tumor cells).

Structure Activity Relationship Sar Studies and Rational Design of Sigma 1 Receptor Antagonists

Identification of Key Pharmacophoric Features for Sigma-1 Receptor Antagonism

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For σ1 receptor antagonists, several key pharmacophoric features have been identified through computational modeling and experimental studies. These features are crucial for high-affinity binding to the receptor.

A widely accepted pharmacophore model for σ1 receptor ligands includes:

A basic amino group: This is a critical feature, often a tertiary amine, which is protonated at physiological pH and forms an ionic interaction with an acidic residue in the receptor's binding site.

Two hydrophobic regions: These regions, typically aromatic or bulky aliphatic groups, engage in hydrophobic interactions with the receptor. The relative positioning of these hydrophobic areas with respect to the basic amine is crucial for binding affinity.

A specific spatial arrangement: The distances between the basic amine and the hydrophobic regions are well-defined. Generally, one hydrophobic region is located at a distance of 2.5–3.9 Å from the basic amine, while the second is situated further away, at a distance of 6–10 Å.

A 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model has been developed that further refines these features, identifying a hydrogen bond acceptor (HBA), an aromatic hydrophobic region, a general hydrophobic region, and a positive ionizable feature as key components for σ1 receptor antagonism. acs.org This model has been successfully used in virtual screening to identify novel scaffolds for σ1 receptor antagonists. acs.org

Design and Synthesis of Novel Sigma-1 Receptor Antagonists

The understanding of the σ1 receptor pharmacophore has guided the design and synthesis of numerous novel antagonists with diverse chemical scaffolds. Rational drug design strategies, including both structure-based and ligand-based approaches, have been employed to create compounds with improved potency and selectivity. nih.gov

One promising class of novel σ1 receptor antagonists is based on a pyrimidine (B1678525) scaffold. Researchers have designed and synthesized a series of pyrimidine derivatives and evaluated their in vitro binding affinities for σ1 and σ2 receptors. acs.orgnih.govresearchgate.net The design of these compounds was informed by the established pharmacophoric model, incorporating a basic amine and appropriate hydrophobic substituents on the pyrimidine core. acs.orgnih.govresearchgate.net

The synthesis of these pyrimidine-based antagonists generally involves multi-step reaction sequences. A key derivative, compound 137 (5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine), emerged as a particularly potent and selective σ1 receptor antagonist from these studies. acs.orgacs.orgnih.gov This compound exhibited a high binding affinity for the σ1 receptor with a Ki value of 1.06 nM and a remarkable 1344-fold selectivity over the σ2 receptor. acs.orgacs.orgnih.gov

The structure-activity relationship studies of these pyrimidine derivatives revealed several important insights: acs.org

The nature of the pyrimidine scaffold itself was found to be crucial for the observed activity.

The presence of a basic amine was confirmed to be essential for binding, consistent with the general pharmacophore model.

Variations in the basic amino moieties and the substituents on the pyrimidine ring significantly influenced both the affinity for the σ1 receptor and the selectivity over the σ2 receptor.

Binding Affinities of Representative Pyrimidine Scaffold-Based Sigma-1 Receptor Antagonists
CompoundKi for σ1 Receptor (nM)Selectivity (σ2/σ1)
Compound 1371.061344-fold

Optimization Strategies for Selectivity and Potency

A primary goal in the development of σ1 receptor antagonists is to achieve high selectivity over the σ2 receptor and other potential off-target proteins to minimize side effects. mdpi.com Various optimization strategies have been employed to enhance both the potency and selectivity of these compounds.

Key optimization strategies include:

Modification of the Basic Amine: Altering the nature of the basic amine, for example, by varying the substituents on the nitrogen atom or incorporating it into different cyclic systems (e.g., piperidine, morpholine), has been shown to significantly impact affinity and selectivity.

Substitution on the Hydrophobic Scaffolds: Introducing different substituents onto the aromatic or aliphatic hydrophobic regions can modulate the electronic and steric properties of the molecule, leading to improved interactions with the receptor. For instance, in the pyrimidine series, modifications to the substituents on the pyrimidine ring were explored to optimize binding. acs.org

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by using cyclic structures or introducing double bonds, can lock the molecule into a bioactive conformation, thereby enhancing its affinity for the target receptor.

Scaffold Hopping: This strategy involves replacing the central scaffold of a known ligand with a different chemical moiety while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties. The development of triazole-based antagonists is an example of exploring different scaffolds. nih.gov

Through these iterative cycles of design, synthesis, and biological evaluation, guided by SAR studies, researchers continue to develop more potent and selective σ1 receptor antagonists with the potential for therapeutic application.

Methodological Approaches in Sigma 1 Receptor Antagonist Research

In Vitro Radioligand Binding Assays and Displacement Studies

Radioligand binding assays are a cornerstone in the initial characterization of S1R antagonists. These assays directly measure the affinity of a compound for the receptor. The process typically involves using a radiolabeled ligand, known as a radioligand, that has a high affinity and selectivity for the S1R. nih.gov A commonly used radioligand for S1R is [³H]-(+)-pentazocine. nih.govacs.org

In saturation binding studies, varying concentrations of the radioligand are incubated with a preparation of membranes from tissues or cells that express the S1R, such as guinea pig liver or brain membranes. nih.govresearchgate.net This allows for the determination of the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. nih.gov

Displacement studies, also known as competition binding assays, are then employed to determine the affinity of an unlabeled compound (the antagonist). In these experiments, a fixed concentration of the radioligand is co-incubated with increasing concentrations of the antagonist. The antagonist competes with the radioligand for binding to the S1R. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki), which represents the affinity of the antagonist for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation. nih.gov This method is crucial for ranking the potency of different S1R antagonists. acs.orgresearchgate.net

For instance, the selective S1R antagonist S1RA (E-52862) was shown to have a high affinity for the S1R with a Ki value of 17 nM. researchgate.net Another compound, SI 1/28, demonstrated a high affinity with a Ki of 6.1 nM for the S1R. mdpi.com

Table 1: Binding Affinities of Select Sigma-1 Receptor Antagonists

Compound Radioligand Tissue/Cell Source Ki (nM) Reference
S1RA (E-52862) Not Specified Not Specified 17 researchgate.net
SI 1/28 Not Specified Not Specified 6.1 mdpi.com
BD-1047 Not Specified Not Specified Not Specified nih.govnih.gov
Haloperidol (B65202) [³H]-(+)-pentazocine Guinea pig cortex Not Specified nih.gov
NE-100 Not Specified Not Specified Not Specified frontiersin.orgnih.gov

This table is interactive. You can sort and filter the data.

Cell-Based Assays for Sigma-1 Receptor Functional Modulation

While binding assays reveal the affinity of a compound for the S1R, cell-based functional assays are essential to determine whether the compound acts as an antagonist, agonist, or has no functional effect. The S1R is a ligand-operated molecular chaperone that modulates the function of various client proteins, including ion channels and other receptors. nih.govacs.org Therefore, functional assays often measure the downstream consequences of S1R modulation.

One common approach is to use cell lines that endogenously or recombinantly express the S1R, such as HEK293 cells or NG-108 cells. nih.govnih.gov The functional effects of S1R antagonists can be assessed by measuring changes in intracellular calcium signaling. nih.gov S1R agonists have been shown to potentiate calcium efflux from the endoplasmic reticulum, an effect that can be blocked by S1R antagonists. nih.gov

Another functional assay involves measuring the modulation of ion channel activity. S1R is known to interact with and modulate various ion channels, including voltage-gated potassium channels. nih.gov Electrophysiological techniques, such as patch-clamp, can be used to record ion channel currents in cells expressing S1R and assess the ability of an antagonist to reverse the effects of an S1R agonist.

Bioluminescence Resonance Energy Transfer (BRET) assays have also been developed to study the ligand-induced changes in S1R homomerization (the process of a protein binding to another identical protein). nih.govfrontiersin.org Studies have shown that S1R agonists and antagonists can have distinct effects on the multimerization state of the receptor, providing a method to functionally classify ligands. nih.gov For example, the antagonist haloperidol was found to increase the fraction of S1R multimers, while the agonist (+)-pentazocine decreased it. nih.gov

Preclinical Animal Models of Disease and Behavioral Paradigms

To evaluate the therapeutic potential of S1R antagonists, researchers utilize a wide range of preclinical animal models that mimic human diseases. These models are critical for assessing the in vivo efficacy of the compounds.

Neuropathic Pain: S1R antagonists have shown significant promise in preclinical models of neuropathic pain. mdpi.comnih.govresearchgate.net Common models include the spared nerve injury (SNI) model and the chronic constriction injury (CCI) model in rodents. mdpi.comnih.gov In these models, peripheral nerve damage leads to chronic pain-like behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). The efficacy of S1R antagonists is evaluated by their ability to reverse these pain-related behaviors. nih.govacs.org For example, the S1R antagonist S1RA has been shown to attenuate mechanical allodynia in the SNI model. nih.gov Similarly, SI 1/28 produced dose-dependent anti-allodynia against CCI-induced neuropathic pain. mdpi.com

Neurodegenerative Diseases: Animal models of neurodegenerative diseases, such as Alzheimer's disease, are also used to test S1R antagonists. nih.gove-century.us In a mouse model of Alzheimer's disease induced by amyloid-beta peptide, S1R agonists have been shown to improve cognitive deficits. nih.govscispace.com While the focus is often on agonists, antagonists are also studied to understand the role of S1R in these conditions.

Substance Abuse and Addiction: The role of S1R in substance abuse and addiction is investigated using animal models of drug self-administration and conditioned place preference (CPP). frontiersin.orgresearchgate.netnih.gov In the CPP paradigm, the rewarding properties of a drug are assessed by measuring the amount of time an animal spends in an environment previously paired with the drug. S1R antagonists have been shown to block the rewarding effects of drugs like cocaine and alcohol in these models. nih.govfrontiersin.org For instance, the S1R antagonist NE-100 has been shown to block the ethanol (B145695) deprivation effect in rats. frontiersin.org

Table 2: Preclinical Animal Models and Behavioral Paradigms for Sigma-1 Receptor Antagonist Research

Disease/Condition Animal Model Behavioral Paradigm Key Findings with S1R Antagonists References
Neuropathic Pain Spared Nerve Injury (SNI) Mechanical Allodynia (von Frey test), Thermal Hyperalgesia (Hargreaves test) Attenuation of mechanical and thermal hypersensitivity. nih.govresearchgate.netacs.org
Neuropathic Pain Chronic Constriction Injury (CCI) Mechanical Allodynia Dose-dependent reduction in allodynia. mdpi.com
Inflammatory Pain Formalin Test Flinching and licking/biting behavior Dose-dependent antinociception. mdpi.comnih.govnih.gov
Substance Abuse Conditioned Place Preference (CPP) Time spent in drug-paired chamber Blockade of rewarding effects of drugs of abuse. nih.govresearchgate.net
Alcohol Addiction Ethanol Deprivation Model Ethanol intake Blockade of increased ethanol intake after abstinence. frontiersin.org

This table is interactive. You can sort and filter the data.

Molecular Biology Techniques (e.g., Gene Expression Analysis, Western Blotting)

Molecular biology techniques are indispensable for elucidating the mechanisms of action of S1R antagonists at the cellular and molecular levels. These methods allow researchers to examine the effects of antagonists on gene expression, protein levels, and signaling pathways.

Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis can be used to measure changes in the mRNA levels of genes that are regulated by S1R signaling. This can provide insights into the downstream targets of S1R antagonists.

Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. biocompare.comnih.gov In the context of S1R antagonist research, Western blotting can be used to:

Confirm the presence and determine the levels of S1R protein in different tissues or cell lines. biocompare.com

Investigate whether S1R antagonists alter the expression levels of the S1R itself or other proteins in a signaling pathway. For example, studies have examined the effect of S1R antagonists on the phosphorylation state of signaling proteins like NMDA receptor subunits, which can be altered in pain states. nih.gov

Assess the purity of S1R protein preparations used in in vitro assays.

For instance, Western blot analysis has been used to confirm the knockdown of S1R expression in cell culture models, which is a crucial control for studying the specificity of antagonist effects. nih.gov It has also been used to show that S1R antagonists can prevent neurotoxin-induced changes in the expression of other proteins involved in calcium signaling. nih.gov

By combining these diverse methodological approaches, researchers can build a comprehensive profile of a sigma-1 receptor antagonist, from its basic binding properties to its potential therapeutic effects in complex disease models.

Future Perspectives and Unanswered Questions

Elucidating the Full Spectrum of Sigma-1 Receptor Antagonist 1's Mechanism of Action

The precise molecular mechanisms of S1R antagonists are still being unraveled. acs.org The S1R is a unique protein that resides primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER). acs.org Under resting conditions, it forms a complex with the binding immunoglobulin protein (BiP), playing a role in protein folding and ER homeostasis. acs.orgnih.gov Upon activation by ligands or cellular stress, the S1R can dissociate from BiP and translocate to other parts of the cell, including the plasma membrane. acs.orgnih.gov

The antagonistic action of compounds like "this compound" is thought to interfere with these processes. A primary mechanism of S1R antagonists is the modulation of various voltage-gated and ligand-gated ion channels, including Ca²⁺, K⁺, Na⁺, and Cl⁻ channels, as well as NMDA and IP3 receptors. nih.govresearchgate.net By blocking the S1R, antagonists can inhibit the potentiation of ligand-gated channels and the inhibition of voltage-gated channels that are typically induced by S1R agonists. nih.govresearchgate.net

Furthermore, S1R antagonists are known to impact intracellular signaling cascades. nih.gov For instance, they can attenuate the phosphorylation of the NMDA receptor subunit 1, a process implicated in pain signaling. nih.gov The interaction of S1R with other proteins, such as G-protein coupled receptors like dopamine (B1211576) receptors D1 and D2, is another critical aspect of its function that can be modulated by antagonists. nih.gov A significant area of ongoing research is to fully map the protein-protein interaction network of the S1R and how "this compound" alters these interactions to produce its therapeutic effects.

Identification of Novel Therapeutic Targets Modulated by Sigma-1 Receptor Antagonism

The unique mechanism of S1R antagonists opens up possibilities for novel therapeutic applications beyond their current areas of investigation. While pain management, particularly neuropathic and inflammatory pain, is a well-established target, research is expanding into other domains. nih.govnih.gov

Key Therapeutic Areas for Sigma-1 Receptor Antagonists:

Therapeutic AreaRationale for Targeting S1R
Pain Management S1Rs are highly expressed in key regions of the central and peripheral nervous systems that regulate pain signals. Antagonists can modulate ion channels and receptors involved in pain transmission and sensitization. tandfonline.commdpi.com
Substance Use Disorders S1Rs are implicated in the rewarding effects of drugs of abuse like cocaine and methamphetamine. Antagonists can block behavioral responses to these substances. nih.gov
Cancer S1Rs may play a role in cancer cell proliferation and survival. The development of selective S1R ligands as potential antitumor agents is an active area of research. nih.govacs.org
Neurodegenerative and Psychiatric Disorders S1Rs are involved in processes like neuroplasticity and mood regulation. Antagonism of S1R is being explored for conditions such as depression and anxiety. nih.gov
Cardiovascular Diseases Recent studies suggest a role for S1R in cardiac function and pathology, presenting a potential, albeit less explored, therapeutic avenue.

The identification of new therapeutic targets will likely be driven by a deeper understanding of the S1R's role in cellular homeostasis and its interactions with a wide array of signaling pathways.

Advancements in Medicinal Chemistry for Enhanced Selectivity and Efficacy

The development of potent and selective S1R antagonists has been a major focus of medicinal chemistry. nih.gov Early S1R ligands often lacked selectivity, exhibiting affinity for other receptors, which could lead to off-target effects. mdpi.com However, recent advancements in structural modeling and rational drug design have led to the development of highly selective antagonists with improved pharmacokinetic profiles. nih.gov

Structure-activity relationship (SAR) studies and the development of pharmacophore models have been instrumental in designing novel compounds with high affinity and selectivity for the S1R over the sigma-2 receptor (S2R). nih.govacs.org For example, the development of triazole-based S1R antagonists has yielded compounds with potent binding affinity, high selectivity, and favorable metabolic stability. nih.gov

Examples of Investigational Sigma-1 Receptor Antagonists:

CompoundKey Features
MR309 (E-52862) The first selective S1R antagonist to reach Phase II clinical trials for oxaliplatin-induced neuropathic pain. mdpi.comnih.gov
[¹⁸F]FTC-146 A highly selective S1R PET imaging agent that has completed Phase I clinical trials, used to visualize nerve damage. tandfonline.commdpi.com
PW507 A novel S1R antagonist with potent binding affinity, high selectivity, and good brain permeability. acs.orgresearchwithrutgers.com
SI 1/28 A benzylpiperazine derivative with high selectivity for S1R over S2R, showing efficacy in models of inflammatory and neuropathic pain. mdpi.com

Future medicinal chemistry efforts will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of S1R antagonists to optimize their therapeutic index and explore novel chemical scaffolds.

Exploration of Combination Therapies Involving Sigma-1 Receptor Antagonists

The modulatory role of S1R antagonists on other receptor systems suggests their potential utility in combination therapies. A significant area of interest is the use of S1R antagonists as adjuvants to opioid analgesics. nih.gov Preclinical studies have shown that co-administration of an S1R antagonist can enhance the analgesic effects of opioids without increasing opioid-related adverse effects. researchgate.netresearchgate.net This could be a valuable strategy for reducing the required dose of opioids and mitigating the risks of tolerance and dependence.

Another potential combination strategy involves pairing a systemically active S1R modulator with a peripherally-restricted compound. This approach could counteract any potential off-target effects resulting from S1R binding in peripheral tissues. nih.gov

Furthermore, the interaction between S1R and the glutamatergic system, particularly NMDA receptors, suggests that combination therapies targeting both systems could be beneficial for certain neurological and psychiatric disorders. researchgate.netfrontiersin.org As our understanding of the S1R's extensive interactome grows, so too will the opportunities for rational combination therapies designed to achieve synergistic therapeutic effects.

Q & A

Q. How is the selectivity of Sigma-1 receptor antagonist 1 determined between Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors?

Selectivity is assessed via radioligand binding assays using cell membranes expressing σ1R and σ2R. Antagonist 1 exhibits high selectivity for σ1R (e.g., Ki = 1.14 nM for σ1R vs. Ki = 1239 nM for σ2R in one compound) . Competitive displacement of reference ligands (e.g., [³H]-(+)-pentazocine for σ1R) quantifies binding affinity. Researchers must validate selectivity using orthogonal assays (e.g., functional calcium signaling) to exclude off-target effects .

Q. What in vivo models are appropriate for studying this compound in neuropathic pain?

Preclinical models include chemotherapy-induced neuropathy (e.g., paclitaxel-induced mechanical allodynia in rodents) and chronic constriction injury. Behavioral endpoints (e.g., von Frey filament testing) measure pain thresholds. Antagonist 1 reverses hyperalgesia in these models, with efficacy linked to σ1R blockade . Co-administration with opioids (e.g., morphine) can assess its role in reducing tolerance .

Q. What assays confirm this compound’s role in cognitive deficits?

Phencyclidine (PCP)-induced schizophrenia models are widely used. Antagonist 1 ameliorates PCP-induced prepulse inhibition (PPI) deficits and social withdrawal in mice. Mechanistic validation involves pretreatment with σ1R antagonists (e.g., BD1047) to reverse effects, and knockout models to confirm receptor specificity . Western blotting quantifies σ1R expression changes in brain regions post-treatment .

Advanced Research Questions

Q. How do GTP-sensitive binding properties of Sigma-1 receptor antagonists influence experimental design?

Sigma-1 antagonists exhibit GTP-sensitive high-affinity binding, suggesting G protein coupling. Researchers must include GTPγS (a non-hydrolyzable GTP analog) in binding assays to differentiate agonist/antagonist effects . For functional studies (e.g., calcium signaling), use suramin (a G protein inhibitor) to dissect σ1R-dependent pathways from low-affinity secondary targets .

Q. Why do contradictory results arise when linking Sigma-1 receptor antagonism to antiviral activity (e.g., SARS-CoV-2)?

Antiviral potency does not correlate with σ1R binding affinity (e.g., haloperidol has high σ1R Ki but low antiviral IC50). This suggests off-target mechanisms or σ1R-independent host factors. To resolve contradictions, use SIGMAR1 knockout cells to confirm receptor involvement and screen for secondary targets (e.g., TMEM97/σ2R) .

Q. How can allosteric modulation of σ1R complicate data interpretation in functional assays?

Some antagonists (e.g., SOMCL-668) act as allosteric modulators, altering receptor conformation without direct ligand displacement. Distinguish allosteric vs. orthosteric effects via Schild regression analysis or by comparing ligand binding kinetics in the presence/absence of modulators . Use electrophysiology (e.g., brain slice recordings) to validate synaptic plasticity changes .

Q. What methodological pitfalls exist in studying Sigma-1 antagonist 1’s role in neurotransmitter release (e.g., acetylcholine)?

Regional specificity is critical: σ1R antagonists increase acetylcholine release in the hippocampus but not striatum . Use brain-region-specific microdialysis in freely moving rodents and control for indirect effects (e.g., NMDA receptor modulation). Antagonist pretreatment (e.g., haloperidol) confirms σ1R mediation .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between in vitro binding affinity and in vivo efficacy?

Pharmacokinetic factors (e.g., blood-brain barrier penetration) often explain mismatches. Measure brain/plasma ratios via LC-MS and correlate with behavioral outcomes. For example, Antagonist 1’s low solubility (<1 mg/mL in DMSO) may limit bioavailability, necessitating formulation optimization .

Q. What statistical approaches are recommended for neuropathic pain studies using Sigma-1 antagonists?

Use mixed-effects models to account for repeated measurements (e.g., daily pain thresholds). Power analysis should consider effect sizes from prior studies (e.g., ~30% reduction in mechanical allodynia ). Include positive controls (e.g., gabapentin) to benchmark efficacy .

Tables of Key Parameters

Parameter Value/Technique Reference
σ1R Binding Affinity (Ki)1.14–17 nM (varies by compound)
σ2R Selectivity>100-fold (Ki σ2R/Ki σ1R)
hERG Inhibition (IC50)1.54 μM (risk for cardiac toxicity)
In Vivo Efficacy (Neuropathic Pain)ED50: 10–30 mg/kg (rodents)

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